molecular formula C16H13N3O2S B3001230 3-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896344-89-1

3-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B3001230
CAS RN: 896344-89-1
M. Wt: 311.36
InChI Key: OALIGZCZPKRVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were synthesized using substituted aldehydes with analogues of hydrazine hydrates by a grinding technique in the presence of iodine . The structures of the synthesized compounds were elucidated by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS . These techniques help in understanding the structure and properties of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The 1,3,4-oxadiazoles are generally prepared by oxidative cyclization of N-acyl hydrazones, and by the reaction of aromatic hydrazides with aromatic aldehydes through the dehydrative cyclization of 1,2-diacylhydrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR spectrum of a synthesized compound were reported .

Scientific Research Applications

Photoluminescence and Electroluminescence in OLEDs

This compound has been utilized in the synthesis of heteroleptic iridium complexes which exhibit significant photoluminescence and electroluminescence properties . These properties are crucial for the development of Organic Light Emitting Diodes (OLEDs) , where the compound’s derivatives serve as ancillary ligands, contributing to the green phosphorescence and enhancing the efficiency of the devices.

Antibacterial Activity

Derivatives of this compound have shown promising results in the field of antibacterial research. Novel methanones that include the 1,3,4-oxadiazol moiety have been synthesized and tested for their antibacterial properties, showing activity comparable to standard drugs like amoxicillin .

Anticancer Evaluation

The compound’s framework has been incorporated into new molecules that have been evaluated for their anticancer properties. These studies often involve assessing the compound’s ability to inhibit cancer cell growth and induce apoptosis, contributing to the development of potential anticancer drugs .

Antimicrobial Efficacy

Research has demonstrated that certain derivatives of this compound exhibit antimicrobial efficacy. Preliminary screenings against various bacterial strains have shown moderate action, indicating potential for further exploration in antimicrobial treatments .

Photophysical Studies for Sensor Applications

The compound’s derivatives have been studied for their photophysical properties, particularly in the context of developing fluorescent chemosensors. These sensors are designed to detect electron-deficient species, including common nitro-explosive components and heavy metals like mercury, showcasing the compound’s potential in environmental monitoring and safety applications .

Charge Transport Properties for Electronic Devices

The compound’s derivatives have been explored for their charge transport properties, which are essential for the performance of electronic devices. Density Functional Theory (DFT) calculations have been employed to understand these properties, leading to the design of materials with improved charge balance and device performance .

Synthesis of Chromen Derivatives

A series of chromen derivatives incorporating the 1,3,4-oxadiazol moiety have been synthesized, showcasing the compound’s versatility in organic synthesis. These derivatives have potential applications in various fields, including medicinal chemistry and material science .

Mitochondrial Enzyme Activity Assessment

In the field of biochemistry, the compound’s framework has been used in the synthesis of molecules for the MTT assay. This assay measures the activity of mitochondrial enzymes, which is a critical parameter in evaluating cell viability and cytotoxicity in various biological studies .

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, appropriate safety measures should be taken while handling this compound.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications. For instance, similar compounds have shown potent activities against Gram-positive bacterial pathogens . Therefore, “3-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” could be studied for its potential antibacterial activity.

properties

IUPAC Name

3-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-22-13-9-5-8-12(10-13)14(20)17-16-19-18-15(21-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALIGZCZPKRVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

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